

Agrimoniin: A Dimeric Ellagitannin with Potent Biological Activities

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Compound of Interest

Compound Name: Agrimoniin

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Abstract

Agrimoniin, a dimeric ellagitannin found in various medicinal plants and dietary sources, has garnered significant scientific interest due to its wide spectrum of biological activities.[1][2] As one of the most representative compounds in the ellagitannin group, this large polyphenol, with a molecular weight of 1871.282 g/mol and the chemical formula $C_{82}H_{54}O_{52}$, is recognized for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5][6][7] First isolated in 1982 from the roots of *Agrimonia pilosa* Ledeb., a plant used in traditional Chinese and Japanese medicine, **agrimoniin** is also present in commonly consumed foods like strawberries and raspberries.[1][2][8][9] Its metabolism by human gut microbiota into smaller, bioactive urolithins further contributes to its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of **agrimoniin**, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental data to support its potential in drug development.

Chemical Properties and Occurrence

Agrimoniin is a hydrolyzable tannin characterized by its high molecular weight and a large number of hydroxyl groups, which contribute to its potent antioxidant activity.[3][4] It is a dimeric ellagitannin, meaning it is formed from two monomeric ellagitannin units.[5][6] This complex structure is responsible for many of its biological functions.

Agrimoniin is predominantly found in plants belonging to the Rosaceae family.^{[1][2]} Key sources include:

- Agrimonia species: Agrimonia pilosa and Agrimonia eupatoria are particularly rich in **agrimoniin**.^{[1][2][10][11]}
- Potentilla species: Potentilla erecta contains significant amounts of **agrimoniin**.^{[12][13][14]}
- Fragaria species: Both wild strawberries (Fragaria vesca) and cultivated strawberries (Fragaria × ananassa) are notable dietary sources of **agrimoniin**.^{[1][9]}
- Comarum palustre (Marsh Cinquefoil): This herb also contains **agrimoniin** as a dominant compound.^[15]

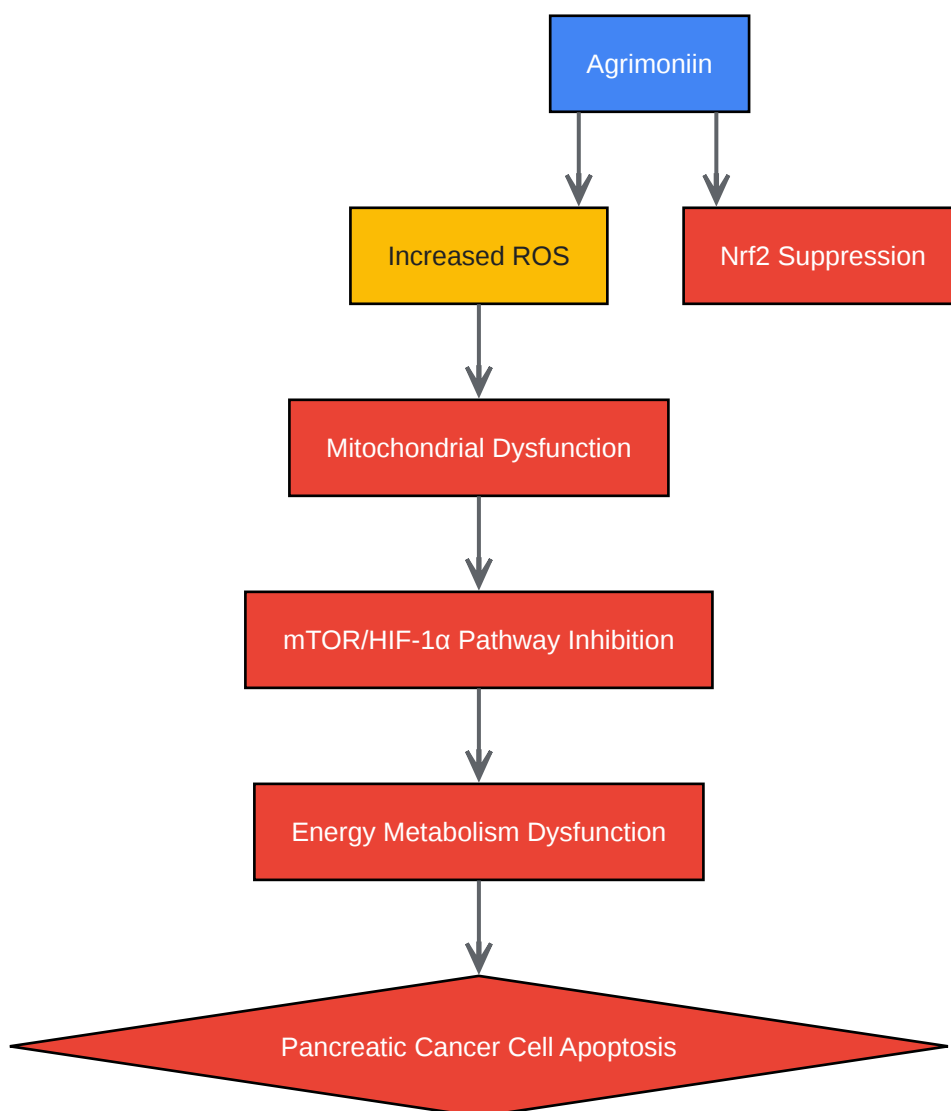
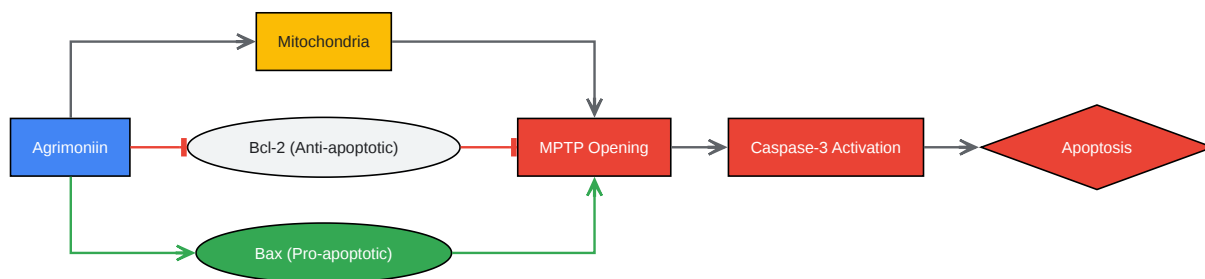
Anticancer Activity

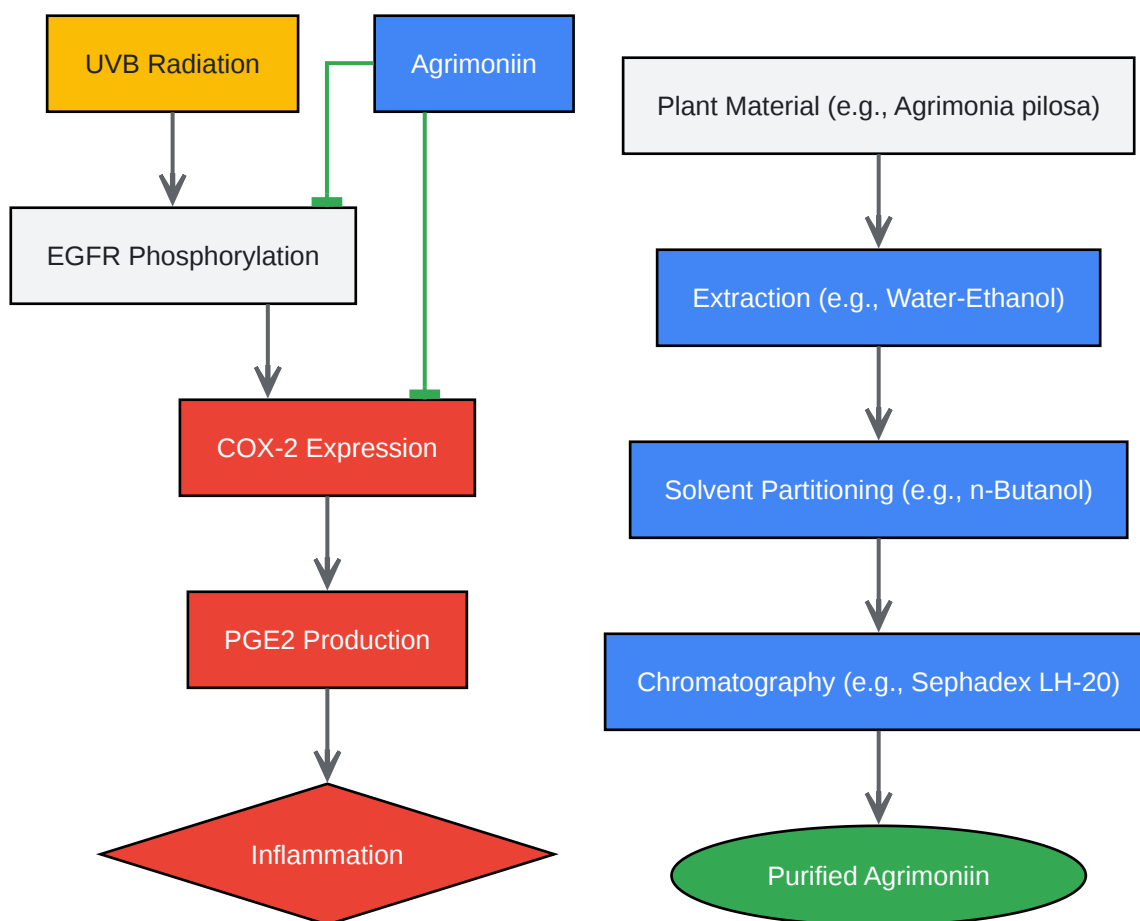
Agrimoniin has demonstrated significant anticancer effects in various cancer cell lines and in vivo models.^{[3][4][16][17][18]} Its primary mechanism of action is believed to be the induction of mitochondria-dependent apoptosis.^{[3][4][16]}

Signaling Pathways in Cancer

Agrimoniin modulates several key signaling pathways involved in cancer progression:

- Mitochondria-Dependent Apoptosis: **Agrimoniin** directly targets mitochondria, leading to the opening of the mitochondrial permeability transition pore (MPTP).^{[3][4][16]} This event disrupts the mitochondrial membrane potential, activates caspase cascades (caspase-3), and increases the expression of pro-apoptotic proteins like Bax and p53, while decreasing the anti-apoptotic protein Bcl-2.^[3]





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